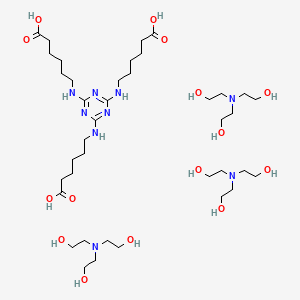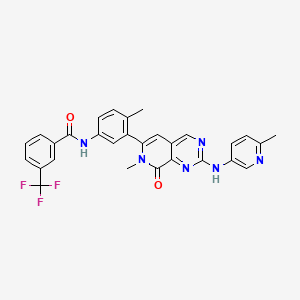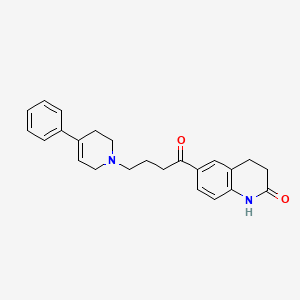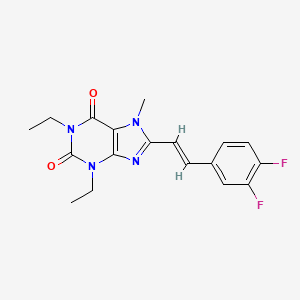
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(333)undecane hydrochloride is a complex organic compound that features a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino and thio groups: This step involves the functionalization of the bicyclic core with amino and thio groups using reagents such as amines and thiols.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride can undergo various types of chemical reactions:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the bicyclic core or the functional groups.
Substitution: The amino and thio groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced bicyclic derivatives.
Substitution: Substituted amino and thio derivatives.
Wissenschaftliche Forschungsanwendungen
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific properties.
Catalysis: The compound’s functional groups may make it a useful catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Catalysis: The compound may facilitate chemical reactions by providing a suitable environment for the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane hydrochloride: Similar structure but with silicon instead of germanium.
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane hydrochloride: Similar structure but with tin instead of germanium.
Uniqueness
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride is unique due to the presence of germanium in its bicyclic structure, which can impart different chemical and physical properties compared to its silicon and tin analogs.
Eigenschaften
CAS-Nummer |
124187-00-4 |
|---|---|
Molekularformel |
C9H21ClGeN2O3S |
Molekulargewicht |
345.42 g/mol |
IUPAC-Name |
2-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H20GeN2O3S.ClH/c1-9(8-11)16-10-13-5-2-12(3-6-14-10)4-7-15-10;/h9H,2-8,11H2,1H3;1H |
InChI-Schlüssel |
PNDFBPYKQGAGJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)S[Ge]12OCCN(CCO1)CCO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




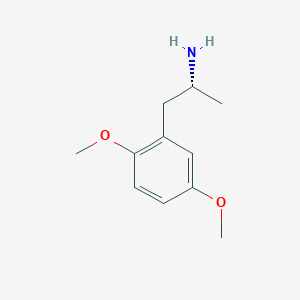

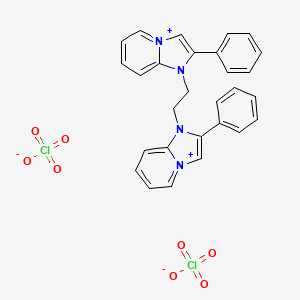

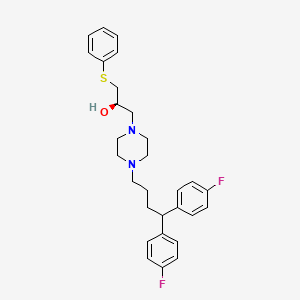
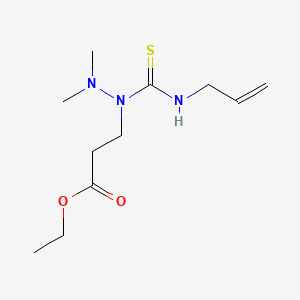
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
